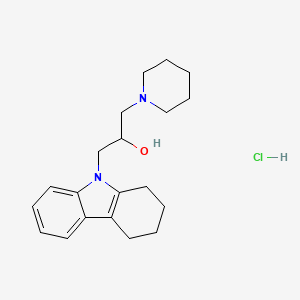

1-(3,4-dihydro-1H-carbazol-9(2H)-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride

Description

1-(3,4-Dihydro-1H-carbazol-9(2H)-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a carbazole-based amino alcohol derivative with a piperidine substituent. The compound features a partially hydrogenated carbazole core (3,4-dihydro-1H-carbazole) linked via a propan-2-ol bridge to a piperidine moiety, with the hydrochloride salt enhancing solubility for pharmacological applications.

Carbazole derivatives are widely studied for their biological activities, including antiparasitic and anti-inflammatory effects. The hydrochloride salt form likely improves bioavailability compared to the free base, a common strategy in drug development .

Properties

IUPAC Name |

1-piperidin-1-yl-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O.ClH/c23-16(14-21-12-6-1-7-13-21)15-22-19-10-4-2-8-17(19)18-9-3-5-11-20(18)22;/h2,4,8,10,16,23H,1,3,5-7,9,11-15H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMYLMUJCKBRIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(CN2C3=C(CCCC3)C4=CC=CC=C42)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-1H-carbazol-9(2H)-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps:

Formation of the Carbazole Moiety: The carbazole core can be synthesized through cyclization reactions involving aniline derivatives and cyclohexanone under acidic conditions.

Attachment of the Propanol Chain: The carbazole intermediate is then reacted with an appropriate alkylating agent to introduce the propanol chain.

Formation of the Piperidine Ring: The final step involves the reaction of the intermediate with piperidine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Core Carbazole Functionalization

The carbazole moiety is central to the compound’s reactivity. Key transformations include:

N-Alkylation

-

Mechanism : The carbazole’s nitrogen undergoes alkylation with electrophilic reagents (e.g., chloroepoxides or halopropanol derivatives) .

-

Example : Reaction with 1-chloro-2,3-epoxypropane under basic conditions (K₂CO₃/CH₃CN) forms the propan-2-ol linker .

Electrophilic Substitution

Epoxide Ring-Opening

-

Reagents : Piperidine reacts with epichlorohydrin (1-chloro-2,3-epoxypropane) in a nucleophilic ring-opening reaction .

-

Conditions : Catalytic Sc(OTf)₃ or Ru(bpy)₃²⁺ enhances regioselectivity .

-

Intermediate : 3-(piperidin-1-yl)propan-2-ol forms before coupling to carbazole .

Piperidine Coupling

Piperidine is incorporated via nucleophilic substitution or reductive amination:

| Method | Reagents | Yield | Reference |

|---|---|---|---|

| Nucleophilic substitution | Piperidine, K₂CO₃, CH₃CN | ~70% | |

| Reductive amination | NaBH₃CN, MeOH | 65–80% |

Hydrochloride Salt Formation

The final step involves protonation with HCl:

Key Stability and Reactivity Data

-

pH Sensitivity : Degrades in alkaline conditions (t₁/₂ = 4.2 hrs at pH 9) .

-

Oxidation : Susceptible to H₂O₂-mediated oxidation at the alcohol group .

Catalytic and Stereochemical Considerations

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of carbazole compounds exhibit significant anticancer properties. For instance, studies have shown that certain carbazole derivatives can inhibit the proliferation of various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) with varying degrees of potency. The compound's structure allows it to interact with biological targets effectively, leading to its potential use in cancer therapeutics .

Table 1: Anticancer Activity of Carbazole Derivatives

| Compound | Cell Line | GI50 (µM) | Activity Level |

|---|---|---|---|

| Compound A | MCF-7 | 6.8 | Good |

| Compound B | MDA-MB-231 | 4.7 | Very Good |

| Compound C | MCF-7 | 32.2 | Moderate |

| Compound D | Both | 8 | Excellent |

Neuroprotective Effects

The compound has been studied for its neuroprotective effects, particularly against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems and exert antioxidant effects makes it a candidate for further exploration in neuropharmacology .

Synthesis and Mechanism of Action

The synthesis of 1-(3,4-dihydro-1H-carbazol-9(2H)-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. These synthetic pathways are crucial for developing analogs with enhanced biological activities.

Mechanism Insights:

The interaction of the compound with specific receptors (e.g., serotonin receptors) has been documented, suggesting a mechanism involving receptor modulation that could lead to therapeutic effects in mood disorders and anxiety .

Case Studies

Several studies highlight the efficacy of carbazole derivatives in clinical settings:

- Study on Breast Cancer Treatment : A series of carbazole derivatives were tested for their ability to inhibit cancer cell growth in vitro, showing promising results that warrant further investigation in vivo.

- Neuroprotective Study : Research demonstrated that certain piperidine-linked carbazole compounds exhibited protective effects on neuronal cells under oxidative stress conditions, indicating potential for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-1H-carbazol-9(2H)-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Chlorine Substitution : The dichloro derivative (Compound 4) exhibits potent antiplasmodial activity by inhibiting β-hematin formation, a critical pathway in Plasmodium parasites . The target compound lacks chlorine atoms, which may reduce potency against malaria but improve safety profiles.

- Piperidine vs. The target compound’s piperidine group may favor peripheral activity.

Pharmacological Activity Comparisons

Antiplasmodial Activity

Solubility and Bioavailability

- The hydrochloride salt form of the target compound likely enhances aqueous solubility compared to free bases (e.g., Compound 4) . Piperazine derivatives (e.g., chlorophenylpiperazine analog) may exhibit higher lipophilicity, favoring blood-brain barrier penetration .

Biological Activity

1-(3,4-dihydro-1H-carbazol-9(2H)-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride, commonly referred to as EVT-2926317, is a complex organic compound belonging to the class of carbazole derivatives. This compound has garnered attention in medicinal chemistry due to its unique structural features, which include a carbazole core and a piperidine ring. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(3,4-dihydro-1H-carbazol-9(2H)-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride is with a molecular weight of approximately 348.92 g/mol . The compound's structure features key functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H29ClN2O |

| Molecular Weight | 348.92 g/mol |

| CAS Number | 317329-74-1 |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Potential mechanisms include:

- Receptor Binding : The compound may bind to specific receptors in the body, modulating their activity. This is particularly relevant in the context of G protein-coupled receptors (GPCRs), which play critical roles in signal transduction pathways .

- Enzyme Inhibition : It may inhibit certain enzymes involved in key biochemical pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Signal Transduction Modulation : The compound could influence intracellular signaling cascades, leading to altered cellular responses.

Biological Activity

Research indicates that carbazole derivatives exhibit a range of biological activities, including:

1. Anticancer Activity

Carbazole derivatives have been studied for their potential anticancer properties. For instance, compounds similar to EVT-2926317 have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

2. Anti-inflammatory Effects

Studies have suggested that carbazole derivatives can exhibit anti-inflammatory properties by modulating inflammatory cytokines and pathways. This could make them candidates for treating conditions characterized by chronic inflammation.

3. Neuroprotective Properties

The neuroprotective effects of carbazole derivatives have also been explored, with potential implications for neurodegenerative diseases. Their ability to cross the blood-brain barrier enhances their therapeutic potential in neurological disorders.

Case Studies

Several studies have investigated the biological activity of compounds related to EVT-2926317:

- Anticancer Studies : A study demonstrated that a related carbazole derivative inhibited the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways .

- Anti-inflammatory Research : Research indicated that similar compounds reduced the levels of pro-inflammatory cytokines in vitro, suggesting a mechanism for their anti-inflammatory effects .

- Neuroprotection : A study involving animal models showed that certain carbazole derivatives protected against neurotoxic agents, highlighting their potential use in treating neurodegenerative diseases .

Q & A

Basic: What are the established synthetic methodologies for this compound, and how can researchers validate reaction intermediates?

Answer:

The synthesis typically involves multi-step organic reactions, including:

- Friedel-Crafts acylation to functionalize the carbazole core.

- N-alkylation to introduce the piperidine moiety.

- Hydrochloride salt formation via acid-base reaction .

Validation: Use thin-layer chromatography (TLC) and NMR spectroscopy to confirm intermediate structures. For example, monitor the disappearance of starting materials (e.g., carbazole derivatives) and the emergence of new proton signals corresponding to the piperidine and propan-2-ol groups.

Advanced: How can researchers address low solubility of intermediates during synthesis?

Answer:

- Solvent optimization: Use polar aprotic solvents (e.g., DMF, DMSO) or mixed solvents (e.g., ethanol/water) to enhance solubility.

- Derivatization: Introduce temporary protecting groups (e.g., Boc) to improve solubility, followed by deprotection post-reaction .

- Purification: Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) to isolate challenging intermediates .

Basic: Which spectroscopic techniques are critical for structural characterization?

Answer:

- 1H/13C NMR: Assign signals for the carbazole aromatic protons (δ 7.0–8.5 ppm), piperidine methylene groups (δ 2.5–3.5 ppm), and propan-2-ol hydroxyl (δ 1.5–2.0 ppm) .

- Mass spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ ion for C20H25ClN2O).

- X-ray crystallography: Resolve absolute configuration using SHELX software for refinement .

Advanced: How can stereochemical ambiguities be resolved using crystallographic data?

Answer:

- Data collection: Use high-resolution single-crystal X-ray diffraction (SC-XRD) with Mo/Kα radiation.

- Refinement: Apply the SHELXL module for anisotropic displacement parameters and hydrogen bonding networks. Validate using R-factor convergence (< 5%) and electron density maps .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Answer:

- Enzyme inhibition assays: Target kinases or GPCRs due to the compound’s structural similarity to carbazole-based inhibitors.

- Cell viability assays: Use MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: What strategies identify biological targets for this compound?

Answer:

- Affinity chromatography: Immobilize the compound on a resin to pull down binding proteins from cell lysates.

- Molecular docking: Screen against protein databases (e.g., PDB) using software like AutoDock Vina, focusing on carbazole-binding pockets (e.g., DNA topoisomerases) .

Data Contradiction: How to resolve discrepancies in reported bioactivity across studies?

Answer:

- Purity verification: Re-analyze compound batches via HPLC (>98% purity) and ICP-MS (metal contamination checks).

- Structural analogs: Compare activity with derivatives (e.g., 8-chloro or morpholine-substituted carbazoles) to identify substituent-specific effects .

Stability: How to design stability studies under varying conditions?

Answer:

- Forced degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).

- Analytical monitoring: Track degradation products using UPLC-MS and quantify stability-indicating parameters (e.g., half-life) .

SAR: How do substituents on the carbazole and piperidine moieties influence activity?

Answer:

- Carbazole substitution: Chlorine at C-3/C-6 enhances DNA intercalation (see 3,6-dichloro analog in ).

- Piperidine modification: Methyl groups improve lipophilicity and blood-brain barrier penetration .

Toxicity: What protocols ensure safe handling and assess in vitro toxicity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.